molecular formula C9H8Br2O4 B14401710 1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one CAS No. 88217-21-4

1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one

Cat. No.: B14401710
CAS No.: 88217-21-4
M. Wt: 339.96 g/mol
InChI Key: VIOQJTBEPYOHOY-UHFFFAOYSA-N
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Description

1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one is an organic compound that features a brominated aromatic ring with hydroxyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one can be synthesized through the bromination of 2-hydroxyacetophenone derivatives. One method involves the reaction of bromine with 3,5-dibromo-2-hydroxyacetophenone in refluxing acetic acid for 2.5 hours, yielding the desired product . Another approach includes the reaction of bromine with 2-hydroxyacetophenone in chloroform in an ice bath for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound’s brominated aromatic ring and hydroxyl groups allow it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dibromo-2,6-dihydroxy-4-methoxyphenyl)ethan-1-one is unique due to its specific combination of bromine, hydroxyl, and methoxy groups on the aromatic ring

Properties

CAS No.

88217-21-4

Molecular Formula

C9H8Br2O4

Molecular Weight

339.96 g/mol

IUPAC Name

1-(3,5-dibromo-2,6-dihydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Br2O4/c1-3(12)4-7(13)5(10)9(15-2)6(11)8(4)14/h13-14H,1-2H3

InChI Key

VIOQJTBEPYOHOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)Br)OC)Br)O

Origin of Product

United States

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